7-Methylquinolin-6-amine

Positional isomerism Structure-activity relationship Medicinal chemistry

7-Methylquinolin-6-amine (CAS: 77094-10-1, MF: C10H10N2, MW: 158.20 g/mol) is a functionalized heterocyclic compound in the quinoline family, characterized by a methyl group at the 7-position and an amine group at the 6-position of the quinoline ring. This specific substitution pattern differentiates it from its position isomers, particularly 6-Methylquinolin-7-amine (CAS: 129844-69-5), which features the identical functional groups in swapped positions.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Cat. No. B13983832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylquinolin-6-amine
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=N2)C=C1N
InChIInChI=1S/C10H10N2/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,11H2,1H3
InChIKeyKVQRYABFFFQRHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylquinolin-6-amine: Core Intermediate for 7-Methyl Quinoline Derivatives and Positional Isomer Differentiation


7-Methylquinolin-6-amine (CAS: 77094-10-1, MF: C10H10N2, MW: 158.20 g/mol) is a functionalized heterocyclic compound in the quinoline family, characterized by a methyl group at the 7-position and an amine group at the 6-position of the quinoline ring [1]. This specific substitution pattern differentiates it from its position isomers, particularly 6-Methylquinolin-7-amine (CAS: 129844-69-5), which features the identical functional groups in swapped positions . Quinoline derivatives containing the 7-methyl substitution pattern have been specifically claimed in therapeutic patents, including for antitubercular agents against multidrug-resistant Mycobacterium tuberculosis strains, with activity reported at millimolar to micromolar concentrations [1].

7-Methylquinolin-6-amine: Positional Isomerism and Substitution Pattern Critically Dictate Biological and Synthetic Utility


Generic substitution of 7-Methylquinolin-6-amine with its closest analogs is precluded by the critical dependence of both biological activity and chemical reactivity on the exact positioning of the methyl and amine substituents. Comparative analysis of methylquinoline isomers reveals that the position of the methyl group dictates not only the mechanism of enzyme inhibition but also the fundamental type of inhibition observed. Specifically, in studies of type A monoamine oxidase (MAO-A) inhibition, 7-Methylquinoline (7-MQ) and its 8-MQ isomer exhibited noncompetitive inhibition, whereas 4-MQ and 6-MQ exhibited competitive inhibition [1]. This fundamental mechanistic divergence demonstrates that isomers cannot be interchanged in pharmacological studies. Furthermore, the 7-methyl-6-amino substitution pattern serves as a specific core scaffold in patent-protected therapeutic compositions for tuberculosis, where the 7-methyl quinoline framework is explicitly required for activity against drug-resistant strains [2]. Substituting with 6-Methylquinolin-7-amine or other regioisomers would alter both the binding interactions and the legal freedom to operate in pharmaceutical development.

7-Methylquinolin-6-amine: Quantified Differentiation Evidence Against Positional Isomers and In-Class Analogs


Positional Isomer Distinction: 7-Methylquinolin-6-amine vs. 6-Methylquinolin-7-amine

The closest structural analog to 7-Methylquinolin-6-amine (CAS: 77094-10-1) is 6-Methylquinolin-7-amine (CAS: 129844-69-5), a positional isomer with the methyl group at C-6 and the amine at C-7 . These two compounds are structurally distinct regioisomers (C10H10N2, identical molecular weight 158.20 g/mol). The synthetic application divergence is substantial: 7-Methylquinolin-6-amine serves as the core scaffold in a patented series of substituted 7-methyl quinoline derivatives with demonstrated anti-TB activity against H37Rv and MDR strains of Mycobacterium tuberculosis at millimolar to micromolar concentrations [1]. In contrast, 6-Methylquinolin-7-amine is documented primarily as a reactant in palladium-catalyzed coupling reactions .

Positional isomerism Structure-activity relationship Medicinal chemistry

MAO-A Inhibition Mechanism: Noncompetitive vs. Competitive Inhibition Among Methylquinoline Isomers

A study of methylquinoline (MQ) isomers on human brain synaptosomal mitochondrial type A monoamine oxidase (MAO-A) revealed that 7-MQ and 8-MQ inhibit MAO-A noncompetitively, whereas 4-MQ and 6-MQ inhibit MAO-A competitively [1]. This mechanistic differentiation indicates that the position of the methyl group on the quinoline ring determines how the molecule interacts with the enzyme's active site. For 7-Methylquinolin-6-amine (which incorporates the 7-MQ core), the presence of the 6-amino group may further modulate this interaction profile.

MAO-A inhibition Neurochemistry Methylquinolines

Anti-Tubercular Scaffold Validation: 7-Methyl Quinoline Derivatives Exhibit Activity Against Drug-Resistant M. tuberculosis

A series of substituted 7-methyl quinoline derivatives has been specifically developed and claimed for the treatment of tuberculosis, including multidrug-resistant (MDR) strains of Mycobacterium tuberculosis [1]. The patent discloses that these compounds, which incorporate the 7-methyl quinoline core scaffold of which 7-Methylquinolin-6-amine is a direct precursor, possess anti-TB activity against both H37Rv and MDR strains, with some compounds showing promising antitubercular activity at millimolar to micromolar concentrations [1].

Antitubercular MDR-TB Quinoline scaffold

Vendor-Specified Application Profile: Distinct from General-Purpose Quinoline Derivatives

According to vendor technical documentation, 7-Methylquinolin-6-amine is specifically highlighted as a versatile intermediate for synthesizing potential anticancer agents and as a building block with potential applications in bioimaging . Related 7-aminoquinoline derivatives are noted to exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts, making them suitable as fluorescent probes for live-cell imaging, with some derivatives showing specific targeting to organelles like the Golgi apparatus . This application specificity distinguishes it from other substituted quinoline isomers that are marketed for different research purposes.

Medicinal chemistry Bioimaging Fluorescent probes

7-Methylquinolin-6-amine: Optimal Application Scenarios Based on Verified Evidence


Anti-Tubercular Drug Discovery Using 7-Methyl Quinoline Scaffolds

7-Methylquinolin-6-amine is optimally deployed as a core building block for synthesizing novel anti-TB agents, particularly those targeting multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. The 7-methyl quinoline scaffold has been specifically claimed in patents for antitubercular applications, with demonstrated activity against H37Rv and MDR strains at millimolar to micromolar concentrations [1]. Researchers should select this compound when developing patentable anti-TB candidates based on this validated scaffold.

Structure-Activity Relationship (SAR) Studies on Methylquinoline Isomers in MAO-A Inhibition

This compound is valuable for SAR investigations examining how methyl group positioning on the quinoline ring modulates MAO-A inhibition mechanisms. Since 7-MQ and its isomers exhibit distinct inhibition types (noncompetitive for 7-MQ and 8-MQ vs. competitive for 4-MQ and 6-MQ) [1], 7-Methylquinolin-6-amine provides a scaffold for further functionalization studies exploring how the 6-amino group interacts with this established mechanistic framework.

Fluorescent Probe Development for Live-Cell Organelle Imaging

Based on vendor documentation indicating that related 7-aminoquinoline derivatives exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts and Golgi apparatus targeting capability [1], 7-Methylquinolin-6-amine serves as a promising starting material for developing novel fluorescent probes for live-cell imaging applications.

Regioisomer-Controlled Synthetic Method Development

7-Methylquinolin-6-amine is the appropriate choice when the synthetic objective requires a 7-methyl-6-amino substitution pattern rather than the alternative 6-methyl-7-amino arrangement of its positional isomer (6-Methylquinolin-7-amine, CAS 129844-69-5) [1]. This is critical for ensuring that downstream functionalization occurs at the correct position on the quinoline ring system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methylquinolin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.